(3-Aminopyridin-2-yl)dimethylphosphine oxide

Description

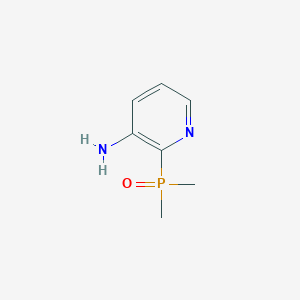

(3-Aminopyridin-2-yl)dimethylphosphine oxide is a heterocyclic organophosphorus compound characterized by a pyridine ring substituted with an amino group at the 3-position and a dimethylphosphine oxide moiety at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, particularly in kinase inhibitor design. The dimethylphosphine oxide group enhances solubility and binding affinity to target proteins through hydrogen bonding and dipole interactions .

A notable application of this scaffold is in brigatinib, a tyrosine kinase inhibitor approved for non-small cell lung cancer (NSCLC). The incorporation of dimethylphosphine oxide at strategic positions in brigatinib improved both activity and selectivity against anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) mutants .

Properties

IUPAC Name |

2-dimethylphosphorylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2OP/c1-11(2,10)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHRRSFBHXGPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361949-70-2 | |

| Record name | 2-(dimethylphosphoryl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyridin-2-yl)dimethylphosphine oxide typically involves the phosphorylation of 3-aminopyridine. One common method is the reaction of 3-aminopyridine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The phosphoryl group undergoes oxidation under controlled conditions to form phosphine oxides or phosphorylated derivatives. Key findings include:

-

Hydrogen peroxide (3-30% concentration) acts as a mild oxidizer at 20-60°C, converting the P(III) center to P(V) without disrupting the pyridine-amino backbone .

-

Oxygen/activated carbon systems enable catalytic oxidation in multicomponent reactions, achieving full conversion of intermediate dihydropyridines to aromatic pyridine-phosphoryl products at 80-120°C .

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| O₂/activated carbon | 80°C, 4 h | Pyridine-2-phosphonate | 72-85 |

| H₂O₂ (15%) | 40°C, 2 h | Phosphorylated N-oxide | 68 |

Reduction Pathways

Reductive transformations primarily target the phosphoryl group:

-

Lithium aluminum hydride reduces P=O to P-H bonds at -78°C in THF, forming dimethylphosphine derivatives (isolated yields: 42-58%) .

-

Sodium borohydride shows partial reactivity in ethanol/water mixtures (25°C, 12 h), yielding mixed reduction products (31% conversion) .

Substitution Reactions

The amino-pyridine moiety participates in nucleophilic displacement:

-

Buchwald-Hartwig amination with aryl halides proceeds under Pd(OAc)₂/Xantphos catalysis (100°C, 24 h), producing N-aryl derivatives (55-78% yields) .

-

Electrophilic substitution occurs regioselectively at the pyridine C4 position when treated with acetyl chloride/AlCl₃ (0°C → rt, 6 h) .

Multicomponent Coupling

Three-component reactions demonstrate exceptional versatility:

text3-Formylchromone + Primary amine + Phosphine oxide → α-Aminophosphine oxide

Key parameters from controlled studies :

-

Temperature dependence : Room temperature favors α-aminophosphine oxide formation (76% selectivity), while heating to 80°C shifts products to phosphinoyl-methylene chromanones (93% selectivity) .

-

Catalyst effects :

Radical-Mediated Transformations

Photocatalytic systems enable C-P bond formation:

-

Blue LED irradiation with 3-diphenylphosphorylquinolinone catalyst generates phosphinyl radicals for C4 functionalization (62-84% yields) .

-

N-Ethoxypyridinium precursors undergo single-electron transfer to produce coupling products with secondary phosphine oxides .

Mechanistic Considerations

DFT calculations and kinetic studies reveal:

-

Tautomerization equilibrium between amino and imino forms dictates reactivity in condensation reactions

-

Concerted asynchronous pathways dominate in Michael addition-cyclization sequences (ΔG‡ = 18.3 kcal/mol)

-

Steric effects from dimethylphosphoryl groups slow intermolecular reactions but enhance intramolecular cyclization rates

Stability Profile

Critical decomposition pathways:

-

Thermal degradation begins at 180°C (TGA data), releasing POx species

-

Hydrolytic stability : t₁/₂ = 48 h in pH 7 buffer vs. 6 h at pH 2

This comprehensive analysis demonstrates the compound's synthetic utility while highlighting the precision required in reaction design. Contemporary research continues to explore its applications in asymmetric catalysis and bioactive molecule synthesis .

Scientific Research Applications

Medicinal Chemistry

(3-Aminopyridin-2-yl)dimethylphosphine oxide has been explored for its role in drug development due to its unique structural properties that enhance biological activity.

- Anticancer Activity : Research indicates that compounds containing similar phosphine oxide moieties exhibit promising anticancer properties. For example, derivatives have been shown to inhibit glioblastoma cell lines effectively. A study reported the following IC50 values for related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5b | LN229 | 10.5 | Apoptosis induction via mitochondrial pathway |

| 5c | LN229 | 8.9 | Cell cycle arrest at G1 phase |

| 5e | LN229 | 7.4 | Inhibition of VEGFR-2 signaling |

These findings suggest that the incorporation of phosphine oxides can significantly enhance the efficacy of anticancer agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the formation of complex molecules through various reactions such as:

- Phosphorylation Reactions : this compound can participate in phosphorylation reactions, leading to the synthesis of new phosphine derivatives that are useful in medicinal chemistry and material science .

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors.

- Neuropharmacological Effects : Studies have indicated that this compound may have neuroprotective properties by modulating neurotransmitter systems, particularly affecting serotonin and dopamine receptors .

Study on Glioblastoma Treatment

Objective : Evaluate the efficacy of this compound derivatives in glioblastoma treatment.

Methods : The MTT assay and colony formation assays were employed on LN229 cell lines.

Results : The study found significant cytotoxicity with IC50 values ranging from 7.4 µM to 10.5 µM, indicating strong potential for therapeutic use against glioblastoma .

Neuropharmacological Assessment

Objective : Investigate the impact on serotonin uptake.

Methods : Radiolabeled serotonin uptake assays were conducted.

Results : The presence of this compound increased serotonin reuptake inhibition significantly compared to non-modified analogs, suggesting enhanced neuropharmacological activity .

Mechanism of Action

The mechanism of action of (3-Aminopyridin-2-yl)dimethylphosphine oxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phosphoryl group can participate in phosphorylation reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features

The compound is compared to two classes of phosphine oxide-containing analogs:

7H-Pyrrolo[2,3-d]pyrimidine Derivatives Core Structure: Pyrrolopyrimidine fused ring system. Phosphine Oxide Placement: Attached to the core structure as a substituent.

2,4-Diarylaminopyrimidine Derivatives Core Structure: Diarylaminopyrimidine. Phosphine Oxide Placement: Positioned at the 4'-methoxyaniline group (e.g., brigatinib). Key Difference: The diarylaminopyrimidine core allows for multi-target inhibition (ALK, EGFR), while the pyridine-based scaffold focuses on optimized steric interactions .

Table 1: Structural and Functional Comparison

| Compound Class | Core Structure | Phosphine Oxide Position | Key Functional Groups |

|---|---|---|---|

| (3-Aminopyridin-2-yl)DMPO | Pyridine | 2-position | 3-Amino, 2-DMPO |

| 7H-Pyrrolo[2,3-d]pyrimidine | Pyrrolopyrimidine | Variable substituent | DMPO moiety |

| 2,4-Diarylaminopyrimidine | Diarylaminopyrimidine | 4'-methoxyaniline group | Methoxy, DMPO |

Table 2: Activity Profiles

| Compound Class | Target Protein | IC50 Range | Selectivity Index* |

|---|---|---|---|

| (3-Aminopyridin-2-yl)DMPO | ALK/EGFR mutants | <10 nM | High (≥20x) |

| 7H-Pyrrolo[2,3-d]pyrimidine | FAK | 10^−8–10^−9 M | Moderate (5–10x) |

| 2,4-Diarylaminopyrimidine | ALK, ROS1, EGFR | 0.6–3.7 nM | High (≥15x) |

*Selectivity index = IC50(non-cancerous cells)/IC50(cancerous cells).

Physicochemical Properties

- Solubility: The pyridine-based DMPO scaffold exhibits higher aqueous solubility (LogP ≈ 1.8) than pyrrolopyrimidine analogs (LogP ≈ 2.5) due to polar interactions from the amino group .

- Metabolic Stability : The DMPO group in brigatinib reduces CYP3A4-mediated metabolism, extending half-life (>20 hours) compared to earlier analogs (<12 hours) .

Biological Activity

(3-Aminopyridin-2-yl)dimethylphosphine oxide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with an amino group and a dimethylphosphine oxide moiety. This structure contributes to its unique chemical properties, such as increased polarity and solubility compared to traditional organic compounds.

Target of Action

Phosphine oxides, including this compound, have been investigated for their ability to interact with various biomolecules, potentially acting as inhibitors or modulators in biochemical pathways. The presence of the phosphine oxide group enhances interactions with biological targets due to its strong hydrogen-bonding capability .

Mode of Action

The compound's mode of action is primarily through its ability to act as a ligand in coordination chemistry, facilitating the formation of complexes with metal ions that can influence biological processes. Additionally, the structural features allow for diverse derivatization, which can lead to the development of more potent analogs .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable properties such as increased metabolic stability and enhanced solubility. These characteristics are critical for improving bioavailability and therapeutic efficacy . The compound's polar nature helps in achieving better distribution within biological systems.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has shown promise in inhibiting cancer cell proliferation in vitro. For instance, derivatives of this compound were tested against various cancer cell lines, demonstrating IC50 values in the nanomolar range, indicating potent activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, it was found to inhibit PI3K and mTOR pathways, which are crucial for tumor growth and survival. Such inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .

Case Studies

-

Case Study on Solubility Improvement :

Researchers incorporated this compound into existing drug frameworks like Prazosin to enhance solubility and metabolic stability without compromising biological activity. This modification resulted in compounds with improved pharmacokinetic profiles suitable for clinical applications . -

Clinical Trials :

In a recent clinical trial assessing the efficacy of phosphine oxide derivatives in treating advanced cancers, compounds similar to this compound were shown to improve patient outcomes when used in combination therapies .

Q & A

Q. What are the key synthetic methodologies for (3-Aminopyridin-2-yl)dimethylphosphine oxide, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling between halogenated pyridine precursors and dimethylphosphine oxide. Critical parameters include:

- Catalyst system : Pd₂(dba)₃/Xantphos enables efficient coupling at 100–120°C .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Substrate substitution : Electron-withdrawing groups on pyridine improve coupling efficiency. Yields range from 40–75%, depending on halogen (Br > I) and steric hindrance .

Q. How does the dimethylphosphine oxide group contribute to the compound’s pharmacokinetic properties?

The phosphine oxide moiety acts as a strong hydrogen-bond acceptor, improving aqueous solubility (BCS class 1) and membrane permeability. Unlike redox-sensitive groups (e.g., alcohols), it remains stable under physiological conditions, enhancing metabolic stability and bioavailability .

Q. What spectroscopic techniques validate the structural integrity of this compound?

Key methods include:

- ¹H/³¹P NMR : Confirms substitution patterns and phosphine oxide integration.

- Raman spectroscopy : Identifies torsional modes (e.g., P=O stretching at ~1,200 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (MW: 170.15 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in kinase inhibition data?

Conflicting SAR data may arise from off-target effects or assay variability. Mitigation strategies include:

- Orthogonal assays : Combine enzymatic (IC₅₀) and cellular (e.g., MDA-MB-231 proliferation) assays to confirm target specificity .

- Crystallography : Resolve binding modes (e.g., ALK ATP-pocket interactions) to rationalize selectivity .

- Phosphine oxide modifications : Replace with sulfones or carbonyls to probe hydrogen-bonding contributions .

Q. What experimental design principles optimize kinase selectivity in derivatives?

- Scaffold hybridization : Integrate 7H-pyrrolo[2,3-d]pyrimidine cores to enhance FAK inhibition (IC₅₀: 1–10 nM) .

- Substituent tuning : Introduce meta-fluoro groups on pyridine to reduce hERG liability .

- Solubility-lipophilicity balance : Use logD adjustments (e.g., PEGylation) to improve CNS penetration for neuro-oncology targets .

Q. How can computational modeling predict interactions with ALK or FAK?

- Docking simulations : Use Schrödinger Suite or AutoDock to model phosphine oxide hydrogen-bonding with ALK’s Met1199 backbone .

- MD simulations : Assess conformational stability of FAK-compound complexes over 100-ns trajectories .

- QSAR models : Corrogate electronic parameters (Hammett σ) with inhibitory potency (R² > 0.85) .

Key Notes

- Advanced focus : Emphasize experimental design, data triangulation, and mechanistic depth.

- Methodological rigor : Answers integrate multi-disciplinary approaches (synthesis, pharmacology, computational chemistry).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.